molecular formula C15H13BrClNO B5772864 N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide

N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide

Cat. No.: B5772864
M. Wt: 338.62 g/mol
InChI Key: NVVGALSYMRJQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide, also known as BDCB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BDCB is a member of the benzamide family and has been found to possess a range of interesting properties that make it a promising candidate for use in many different research areas.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide in lab experiments is that it is a relatively simple compound to synthesize, making it readily available for use in research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide, including the development of new cancer therapies, the development of new antibiotics, and the elucidation of its mechanism of action. Other potential future directions include the synthesis of analogs of this compound that possess improved pharmacological properties, and the investigation of the potential use of this compound as a tool for studying the regulation of cell growth and division.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide can be achieved through a number of different methods, including the reaction of 4-chlorobenzoic acid with 2-bromo-4,5-dimethylaniline in the presence of a suitable catalyst. Other methods include the reaction of 4-chlorobenzoyl chloride with 2-bromo-4,5-dimethylaniline, or the reaction of 4-chlorobenzamide with 2-bromo-4,5-dimethylaniline in the presence of a suitable base.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide has been extensively studied for its potential applications in a range of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been found to possess potent antitumor activity, making it a promising candidate for the development of new cancer therapies. This compound has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-7-13(16)14(8-10(9)2)18-15(19)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVGALSYMRJQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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